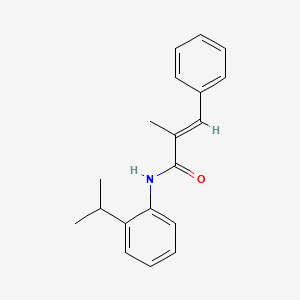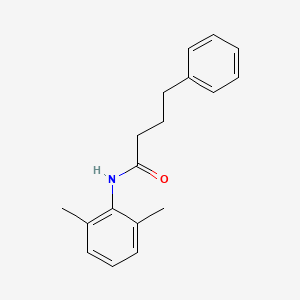
2-(4-chlorobenzyl)naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorobenzyl)naphthoquinone, also known as plumbagin, is a natural compound found in several plants, including Plumbago zeylanica, Drosera capensis, and Nepenthes khasiana. This compound has been studied for its potential therapeutic properties in various fields, such as cancer, inflammation, and microbial infections.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorobenzyl)naphthoquinone is complex and involves several pathways. In cancer cells, 2-(4-chlorobenzyl)naphthoquinone induces apoptosis by activating the caspase cascade, inhibiting the NF-κB pathway, and disrupting mitochondrial function. In inflammation, 2-(4-chlorobenzyl)naphthoquinone reduces the production of inflammatory cytokines and enzymes by inhibiting the NF-κB pathway, reducing the activity of COX-2 and iNOS enzymes, and suppressing the activation of MAPKs. In microbial infections, 2-(4-chlorobenzyl)naphthoquinone exerts its antimicrobial activity by disrupting the cell membrane, inhibiting DNA replication, and interfering with protein synthesis.
Biochemical and Physiological Effects
Plumbagin has been shown to have several biochemical and physiological effects. In cancer cells, 2-(4-chlorobenzyl)naphthoquinone induces DNA damage, inhibits angiogenesis (the formation of new blood vessels), and reduces the expression of cancer stem cell markers. In inflammation, 2-(4-chlorobenzyl)naphthoquinone reduces the levels of inflammatory cytokines, inhibits the activity of COX-2 and iNOS enzymes, and reduces the infiltration of immune cells. In microbial infections, 2-(4-chlorobenzyl)naphthoquinone disrupts the cell membrane, inhibits DNA replication, and interferes with protein synthesis, leading to the death of the microbe.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chlorobenzyl)naphthoquinone in lab experiments include its natural origin, low toxicity, and broad-spectrum activity against various diseases. However, 2-(4-chlorobenzyl)naphthoquinone has some limitations, such as its poor solubility in water, instability in biological fluids, and potential toxicity at high doses.
Direcciones Futuras
The future directions of 2-(4-chlorobenzyl)naphthoquinone research include the development of novel formulations to enhance its solubility and stability, the identification of new targets and pathways for its therapeutic use, and the evaluation of its efficacy in clinical trials. Additionally, the potential use of 2-(4-chlorobenzyl)naphthoquinone in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy and reduce potential toxicity.
In conclusion, 2-(4-chlorobenzyl)naphthoquinone, also known as 2-(4-chlorobenzyl)naphthoquinone, is a natural compound with potential therapeutic properties in various fields, such as cancer, inflammation, and microbial infections. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(4-chlorobenzyl)naphthoquinone have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its limitations.
Métodos De Síntesis
The synthesis of 2-(4-chlorobenzyl)naphthoquinone can be achieved through several methods, including the oxidation of 2-(4-chlorobenzyl)phenol using manganese dioxide, the oxidation of 2-(4-chlorobenzyl)aniline using potassium permanganate, and the condensation of 2-hydroxy-1,4-naphthoquinone with 4-chlorobenzaldehyde. The latter method has been reported to be the most efficient and straightforward approach to synthesizing 2-(4-chlorobenzyl)naphthoquinone.
Aplicaciones Científicas De Investigación
2-(4-Chlorobenzyl)naphthoquinone has been studied for its potential therapeutic properties in various fields, including cancer, inflammation, and microbial infections. In cancer research, 2-(4-chlorobenzyl)naphthoquinone has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. Inflammation research has demonstrated that 2-(4-chlorobenzyl)naphthoquinone can reduce inflammation by inhibiting the production of inflammatory cytokines and enzymes. In microbial infections, 2-(4-chlorobenzyl)naphthoquinone has been reported to possess antibacterial, antifungal, and antiviral properties.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-13-7-5-11(6-8-13)9-12-10-16(19)14-3-1-2-4-15(14)17(12)20/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMYJSHYFFWGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methyl]naphthalene-1,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)


![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5727688.png)


![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)


![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)
![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)